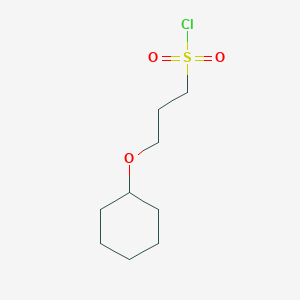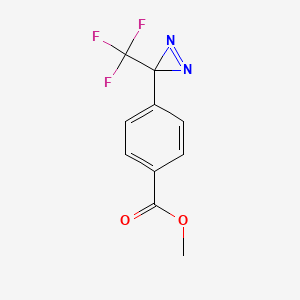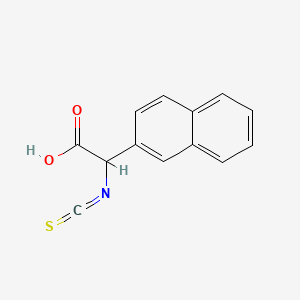
2-Bromoethyl 2-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl 2-methylpentanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromoethyl 2-methylpentanoate can be synthesized through the esterification of 2-methylpentanoic acid with 2-bromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the production scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl 2-methylpentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by a nucleophile, such as a hydroxide ion, to form 2-hydroxyethyl 2-methylpentanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: 2-Hydroxyethyl 2-methylpentanoate
Reduction: 2-Methylpentanol
Oxidation: 2-Methylpentanoic acid or 2-methylpentanal
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl 2-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl 2-methylpentanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by specific enzymes or chemical reagents that target the ester and bromine functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl acetate: Similar in structure but with an acetate group instead of a 2-methylpentanoate group.
2-Bromoethyl benzoate: Contains a benzoate group, making it more aromatic compared to 2-Bromoethyl 2-methylpentanoate.
2-Bromoethyl propanoate: Has a shorter carbon chain compared to this compound.
Uniqueness
This compound is unique due to its specific combination of a bromine atom and a 2-methylpentanoate ester group. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
6639-12-9 |
|---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-bromoethyl 2-methylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-4-7(2)8(10)11-6-5-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
IIUGONOQVPHRCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)





![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)





![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
